molecular formula C8H3F6NO2 B2870014 2,6-Bis(trifluoromethyl)nicotinic acid CAS No. 116383-72-3

2,6-Bis(trifluoromethyl)nicotinic acid

Cat. No.: B2870014
CAS No.: 116383-72-3
M. Wt: 259.107
InChI Key: VHDLZWKUPOEICN-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the 2nd and 6th positions of a nicotinic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)nicotinic acid typically involves the introduction of trifluoromethyl groups to a nicotinic acid precursor. One common method involves the reaction of nicotinic acid derivatives with trifluoromethylating agents under controlled conditions. For example, trifluoroacetic acid can be used as a trifluoromethylating agent in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step processes, including the preparation of intermediate compounds followed by trifluoromethylation and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(trifluoromethyl)nicotinic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and influence its chemical reactivity. This makes it a versatile intermediate for the synthesis of a wide range of biologically active and industrially relevant compounds .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDLZWKUPOEICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7 g (0.026 mole) of the product of Example 7, 5 g of potassium hydroxide, 10 ml of H2O and 35 ml ethanol were stirred overnight at reflux. The solvent was then removed under vacuum. H2O was added to the residue. This aqueous layer was extracted 2X with ether (ether layer discarded). The aqueous layer was then acidified with conc. HCl. The product was extracted with ether. The ether layer was washed 2X with H2O and dried over MgSO4. The ether was then removed under vacuum and the resulting solid was dried to yield 6.07 g (91%) of a white solid. M.P. 102°-104° C.
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35 mL
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Yield
91%

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